Mordant Blue 1
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Overview
Description
Mordant Blue 1 is a useful research compound. Its molecular formula is C23H14Cl2Na2O6 and its molecular weight is 503.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Textile Dyeing and Finishing : Mordant Blue dyes are used in eco-friendly dyeing processes of proteinous fabrics like wool and silk. Different mordanting techniques (pre-mordanting, meta-mordanting, and post-mordanting) affect the color strength and ultraviolet protection properties of the dyed fabrics. For instance, wool fabric dyed with loganin-derived blue dye and alum as a mordant showed higher color strength in meta-mordanting method compared to other techniques (Patil, Pandit, & Laddha, 2020).
Waste Water Treatment : Mordant Blue dyes are also a subject of study in wastewater treatment. For example, research has explored the removal of Mordant Blue 9, a chlorinated acid dye, from model wastewater using various methods like ionic liquid application, coagulation, sorption, and Fenton oxidation techniques (Šimek, Mikulášek, Kalenda, & Weidlich, 2016).
Medical and Biological Staining : Some Mordant Blue dyes are used as substitutes for traditional staining agents in histology. For instance, Mordant Blue 3 has been used as a substitute for hematoxylin in routine hematoxylin and eosin stains, providing similar results (Llewellyn, 1974).
Spectroscopic and Electric Properties Study : The spectroscopic and electric properties of certain Mordant Blue dyes, such as C.I. Mordant Blue 29, have been studied for potential applications in nonlinear optics and chemical analysis. This includes determining optimal geometry, UV-VIS spectra, and electrical properties using theoretical and experimental methods (Zerzucha, Pytlakowska, & Kocot, 2013).
Trace Element Analysis : Mordant Blue dyes have been used in developing sensitive procedures for trace determination of elements like uranium. For example, the chelate of uranium with Mordant Blue 9 facilitated a highly sensitive stripping voltammetric procedure for uranium detection (Wang & Zadeii, 1987).
Mechanism of Action
Target of Action
Mordant Blue 1, also known as 2Na 5-(3-carboxylato-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichlorophenyl)methyl-3-methylsalicylate, primarily interacts with tissues, cells, or subcellular organelles . The compound forms a coordination complex with these targets, which is facilitated by a substance known as a mordant .
Mode of Action
The interaction between this compound and its targets involves a mordant, which interacts with both the substrate (for example, tissue, cell, subcellular organelle) and the dye . This interaction may involve covalent interaction . Most mordants are metal salts such as ferric chloride and those of chromium and vanadium . Other compounds such as tannic acid and galloylglucoses can also serve as mordants .
Biochemical Pathways
It is known that mordant dyes like this compound interact with tissues, cells, or subcellular organelles via a mordant . This interaction may influence various biochemical pathways within these biological structures.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the staining of tissues, cells, or subcellular organelles . This staining is facilitated by the interaction between the dye and a mordant, which forms a coordination complex with the biological substrate .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the degradation of Mordant Blue 9, a similar compound, was found to be markedly influenced by operational parameters such as initial pH, persulfate concentration, and iron concentration . Additionally, the presence of inorganic anions, such as Cl− and HCO3−, can also affect the degradation efficiency of these compounds .
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "Mordant Blue 1 can be synthesized by the condensation of 2-naphthol and 4,4'-dinitro-2,2'-stilbenedisulfonic acid followed by reduction of the resulting azo compound.", "Starting Materials": [ "2-naphthol", "4,4'-dinitro-2,2'-stilbenedisulfonic acid", "Sodium hydroxide", "Sodium dithionite", "Hydrochloric acid", "Water" ], "Reaction": [ "Dissolve 2-naphthol and 4,4'-dinitro-2,2'-stilbenedisulfonic acid in sodium hydroxide solution.", "Heat the mixture to 80-90°C and stir for 2-3 hours.", "Cool the mixture and filter the resulting azo compound.", "Dissolve the azo compound in dilute hydrochloric acid.", "Add sodium dithionite to the solution and stir for 1-2 hours.", "Filter the resulting Mordant Blue 1 and wash with water.", "Dry the product and recrystallize from hot water." ] } | |
CAS No. |
1796-92-5 |
Molecular Formula |
C23H14Cl2Na2O6 |
Molecular Weight |
503.2 g/mol |
IUPAC Name |
disodium;5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichlorophenyl)methyl]-3-methyl-2-oxidobenzoate |
InChI |
InChI=1S/C23H16Cl2O6.2Na/c1-10-6-12(8-14(20(10)26)22(28)29)18(19-16(24)4-3-5-17(19)25)13-7-11(2)21(27)15(9-13)23(30)31;;/h3-9,26H,1-2H3,(H,28,29)(H,30,31);;/q;2*+1/p-2/b18-13+;; |
InChI Key |
JROAZQFKSSYEBL-YWABOPJLSA-L |
Isomeric SMILES |
CC1=CC(=CC(=C1[O-])C(=O)[O-])/C(=C\2/C=C(C(=O)C(=C2)C(=O)O)C)/C3=C(C=CC=C3Cl)Cl.[Na+].[Na+] |
SMILES |
CC1=CC(=CC(=C1[O-])C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=C(C=CC=C3Cl)Cl.[Na+].[Na+] |
Canonical SMILES |
CC1=CC(=CC(=C1[O-])C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=C(C=CC=C3Cl)Cl.[Na+].[Na+] |
Origin of Product |
United States |
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